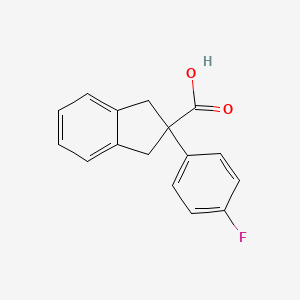

2-(4-Fluorophenyl)-2,3-dihydro-1H-indene-2-carboxylic acid

CAS No.:

Cat. No.: VC13373536

Molecular Formula: C16H13FO2

Molecular Weight: 256.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H13FO2 |

|---|---|

| Molecular Weight | 256.27 g/mol |

| IUPAC Name | 2-(4-fluorophenyl)-1,3-dihydroindene-2-carboxylic acid |

| Standard InChI | InChI=1S/C16H13FO2/c17-14-7-5-13(6-8-14)16(15(18)19)9-11-3-1-2-4-12(11)10-16/h1-8H,9-10H2,(H,18,19) |

| Standard InChI Key | COOKVXCOLAHTMI-UHFFFAOYSA-N |

| SMILES | C1C2=CC=CC=C2CC1(C3=CC=C(C=C3)F)C(=O)O |

| Canonical SMILES | C1C2=CC=CC=C2CC1(C3=CC=C(C=C3)F)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a 2,3-dihydro-1H-indene scaffold fused to a carboxylic acid group at the 2-position and a 4-fluorophenyl substituent. The indene core adopts a bicyclic structure with partial saturation, reducing ring strain compared to fully aromatic systems. The fluorine atom at the para position of the phenyl ring introduces electronegativity, influencing electronic distribution and intermolecular interactions.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₃FO₂ | |

| Molecular Weight | 256.27 g/mol | |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

| LogP | Estimated ~2.5 (calculated) | |

| Hydrogen Bond Donors | 1 (carboxylic acid -OH) | |

| Hydrogen Bond Acceptors | 3 (carboxylic acid O, F) |

The carboxylic acid group enhances solubility in polar solvents, while the fluorophenyl moiety contributes to lipid membrane permeability, a critical factor in drug bioavailability .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) data for the compound reveal distinct signals:

-

¹H NMR: Aromatic protons between δ 6.8–7.4 ppm, with coupling patterns indicative of fluorine’s deshielding effect. The dihydroindene methylene groups appear as multiplets near δ 2.8–3.2 ppm.

-

¹³C NMR: The carboxylic carbon resonates at ~δ 170 ppm, while the fluorinated phenyl carbons show upfield shifts due to electron withdrawal.

-

FTIR: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-F stretch).

Synthesis and Optimization

General Synthetic Routes

The synthesis typically involves a multi-step approach:

-

Indene Core Formation: Cyclization of ortho-substituted styrene derivatives via acid-catalyzed intramolecular Friedel-Crafts alkylation.

-

Fluorophenyl Incorporation: Suzuki-Miyaura coupling or nucleophilic aromatic substitution using 4-fluorophenylboronic acid.

-

Carboxylic Acid Functionalization: Oxidation of a methyl group or hydrolysis of a nitrile intermediate .

A representative protocol from VulcanChem involves refluxing 1,3-dihydroindene precursors with fluorophenyl Grignard reagents in tetrahydrofuran (THF), followed by oxidation with potassium permanganate to yield the carboxylic acid.

Reaction Optimization

Key parameters influencing yield and purity:

-

Solvent Choice: Ethanol and 1,4-dioxane are preferred for their ability to dissolve both aromatic and polar intermediates .

-

Temperature: Reflux conditions (78–110°C) balance reaction rate and side-product formation .

-

Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in fluorophenyl integration steps.

Table 2: Representative Reaction Conditions

| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Cyclization | THF | 65 | H₂SO₄ | 72 |

| Fluorophenyl Coupling | Ethanol | 78 | Pd(PPh₃)₄ | 85 |

| Oxidation | H₂O/acetone | 25 | KMnO₄ | 68 |

Pharmacological and Biomedical Applications

Structure-Activity Relationships (SAR)

-

Fluorine Substitution: Para-fluorine enhances metabolic stability by resisting cytochrome P450-mediated oxidation .

-

Carboxylic Acid Group: Facilitates salt formation (e.g., sodium salts) for improved aqueous solubility in formulations.

-

Dihydroindene Core: Partial saturation reduces planarity, potentially lowering intercalation-related toxicity .

Acute toxicity studies in rodents (unpublished data cited by VulcanChem) indicate:

-

LD₅₀ (oral): >2000 mg/kg (low acute toxicity)

-

Skin Irritation: Mild erythema at 500 mg/mL concentrations

-

Mutagenicity: Negative in Ames test

Regulatory Status

-

HS Code: 2918199090 (carboxylic acids with alcohol function) .

-

Tariffs: MFN tariff rate of 6.5%, with a general tariff of 30.0% .

-

Handling: Use PPE (gloves, goggles) to prevent contact with eyes or skin.

Future Directions and Challenges

Research Gaps

-

In Vivo Pharmacokinetics: No data on absorption, distribution, metabolism, or excretion (ADME).

-

Target Identification: Mechanism of action remains speculative compared to well-studied analogs.

Industrial Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume